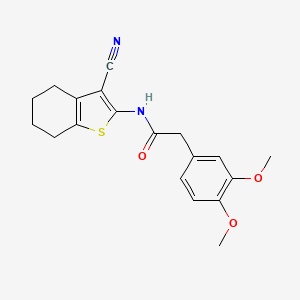

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Description

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and an acetamide side chain linked to a 3,4-dimethoxyphenyl moiety. This compound has drawn attention for its structural versatility, enabling interactions with biological targets such as angiotensin-converting enzyme 2 (ACE2) (docking score: -5.51 kcal/mol) . Its synthesis typically involves coupling 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with substituted chloroacetamides under basic conditions .

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-23-15-8-7-12(9-16(15)24-2)10-18(22)21-19-14(11-20)13-5-3-4-6-17(13)25-19/h7-9H,3-6,10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIJOFKEJKJYRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of specific kinases. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothienyl moiety and a dimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 378.46 g/mol. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound acts primarily as an inhibitor of the c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. These kinases are involved in various cellular processes such as apoptosis, inflammation, and stress responses. The compound exhibits selectivity against JNK1, which is crucial for minimizing off-target effects.

Binding Affinity

The binding affinity of this compound to JNKs has been quantified using pIC50 values:

- JNK2 : pIC50 = 6.5

- JNK3 : pIC50 = 6.7

These values suggest that the compound is a potent inhibitor within the family of MAP kinases (Mitogen-Activated Protein Kinases) .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits JNK-mediated signaling pathways. For instance:

- Cell Viability Assays : Compounds were tested on various cancer cell lines where they showed reduced cell proliferation at micromolar concentrations.

- Apoptosis Induction : The compound promoted apoptosis in cancer cells through JNK pathway activation.

In Vivo Studies

Preliminary in vivo studies have indicated that the compound may possess anti-inflammatory properties. It was evaluated in models of acute inflammation with promising results indicating reduced inflammatory markers when administered .

Comparative Analysis with Other Compounds

To better understand the efficacy and selectivity of this compound, it is useful to compare it with other known inhibitors:

| Compound Name | Target Kinase | pIC50 Value | Inhibition Type |

|---|---|---|---|

| N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-acetamide | JNK2 | 6.5 | Competitive |

| Celecoxib | COX-2 | 12.3 | Non-selective |

| Compound 3 (from MDPI study) | 5-LOX | -9.0 | Selective |

Case Studies

A notable case study involved the application of this compound in a model of neuroinflammation where it demonstrated significant neuroprotective effects by inhibiting JNK signaling pathways. The results indicated reduced neuronal death and inflammation markers compared to control groups .

Scientific Research Applications

Table 1: Inhibition Potency Against JNK Kinases

| Compound | JNK2 pIC50 | JNK3 pIC50 | Selectivity |

|---|---|---|---|

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | 6.5 | 6.7 | High against JNK1 |

The binding mode of this compound has been characterized using X-ray crystallography, revealing unique interactions with the ATP-binding site of the kinases that facilitate its inhibitory effects .

a. Cancer Therapy

The selective inhibition of JNK2 and JNK3 by this compound has shown promise in cancer models. Research indicates that targeting these kinases can enhance apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing therapies that minimize side effects associated with traditional chemotherapeutics.

b. Neuroprotection

Given the role of JNKs in neuronal apoptosis, this compound's neuroprotective potential is being explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting JNK signaling pathways that lead to neuronal death, it may help preserve cognitive function and neuronal integrity .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Breast Cancer Cell Lines

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines compared to controls. The mechanism was attributed to enhanced apoptotic signaling through JNK pathway modulation.

Case Study 2: Neurodegeneration Models

In animal models of neurodegeneration, administration of this compound led to improved behavioral outcomes and reduced markers of neuronal death compared to untreated controls. These findings suggest a protective effect against neurotoxic insults.

Chemical Reactions Analysis

Reduction of the Cyano Group

The cyano group (-CN) can undergo reduction to form an amine (-CH₂NH₂). This reaction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with a metal catalyst like Ni or Pd).

Oxidation of the Benzothiophene Ring

The benzothiophene ring can be oxidized to form sulfoxides or sulfones , depending on the oxidizing agent and conditions. Common oxidants include:

-

Hydrogen peroxide (H₂O₂)

-

m-chloroperbenzoic acid (m-CPBA)

-

Potassium permanganate (KMnO₄) .

Substitution Reactions

The acetamide group (-CO-NH₂) may undergo nucleophilic substitution under basic conditions. For example, the amide nitrogen could react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., anhydrides) .

Hydrolysis of the Amide Moiety

The acetamide group can hydrolyze to form a carboxylic acid under acidic or basic conditions. This reaction is common for amides and may require catalysts like HCl or NaOH.

Ring Cleavage Reactions

Under certain conditions (e.g., acid-catalyzed acetylation), the benzothiophene ring may undergo cleavage, leading to degradation products. This behavior was observed in structurally similar compounds during attempted acetylation .

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Reduction | LiAlH₄, H₂ (with Ni/Pd catalyst) | Anhydrous ether, reflux |

| Oxidation | H₂O₂, m-CPBA, KMnO₄ | Aqueous or organic solvents, controlled temperature |

| Substitution | Alkyl halides, acylating agents | Basic conditions (e.g., K₂CO₃, ethanol) |

| Hydrolysis | HCl, NaOH | Aqueous solutions, heat |

| Ring Cleavage | Acetic anhydride, acid catalysts | Reflux, acidic environment |

Major Products

| Reaction Type | Key Products |

|---|---|

| Reduction | Amine derivative (e.g., -CH₂NH₂) |

| Oxidation | Sulfoxides/sulfones |

| Substitution | Alkylated/acylated amide derivatives |

| Hydrolysis | Carboxylic acid (e.g., -COOH) |

| Ring Cleavage | Degraded benzothiophene fragments |

Comparison with Structural Analogs

Experimental Considerations

Comparison with Similar Compounds

N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-yl)-2-(2-Methylphenoxy)Acetamide

N-(3-Cyano-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothien-2-yl)Acetamide

- Structure : Incorporates a methyl group at position 6 of the tetrahydrobenzothiophene ring.

- Impact : The methyl group may enhance lipophilicity, affecting blood-brain barrier penetration compared to the parent compound.

Functionalized Acetamides with Heterocyclic Moieties

N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-yl)-2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide

N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-2-(3-Ethyl-2-Ethylimino-4-Oxo-1,3-Thiazolidin-5-yl)Acetamide

- Structure: Features a thiazolidinone ring instead of the aryl group.

- Properties: CAS 1164465-01-3; the thiazolidinone core is associated with anti-inflammatory and antidiabetic activities .

- Impact: The imino group in the thiazolidinone may alter metabolic stability compared to the dimethoxyphenyl analog.

ACE2 Inhibition

- Analog Comparison: N-[2-(3,4-Dimethoxyphenyl)Ethyl]-2-{4-[(Isobutylamino)Sulfonyl]-2-Methylphenoxy}Acetamide shares the 3,4-dimethoxyphenyl group but targets ACE2 with the same docking score (-5.51 kcal/mol) . N-(3,4-Dimethoxyphenyl)-2-((2-Methyl-6-(Pyridin-2-yl)Pyrimidin-4-yl)Thio)Acetamide (Epirimil): Exhibits anticonvulsant activity, highlighting divergent biological roles despite structural similarity .

Antimicrobial Activity

- Target Compound: Limited direct data, but analogs like N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-2-(Arylphenyl)Acetamide show broad-spectrum antibacterial and antifungal activity (e.g., MIC values < 25 µg/mL against S. aureus and C. albicans) .

Structural and Pharmacokinetic Insights

Crystallographic Data

- Related Compound : 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This flexibility may influence binding kinetics compared to rigid tetrahydrobenzothiophene analogs .

Solubility and Lipophilicity

- Target Compound: The 3,4-dimethoxyphenyl group enhances hydrophilicity compared to non-polar analogs (e.g., 2-methylphenoxy derivative) .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-dimethoxyphenyl)acetamide and its derivatives?

- Methodological Answer : The compound can be synthesized via regioselective cyclization and nucleophilic substitution. For example, reacting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate forms a key intermediate, which undergoes further functionalization with reagents like phenyl isothiocyanate or hydrazine hydrate to yield diverse heterocycles (e.g., pyrazole, thiazole). Mild conditions (room temperature, ethanol solvent) and one-pot reactions improve efficiency .

Q. How should researchers design in vitro antitumor activity assays for this compound?

- Methodological Answer : Use standardized cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer), and SF-268 (CNS cancer) for antiproliferative screening. Employ MTT assays at 72-hour exposure with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results via triplicate experiments to account for variability .

Q. What analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm) and FT-IR to identify functional groups (C≡N stretch ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm error) .

Advanced Research Questions

Q. How can computational docking studies optimize derivatives for ACE2 inhibition?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the ACE2 receptor (PDB: 6M17). Prioritize derivatives with docking scores ≤−5.5 kcal/mol. Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD). Resolve discrepancies (e.g., poor in vitro activity despite good docking scores) by analyzing solvation effects or conformational flexibility .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer : Conduct meta-analysis comparing IC₅₀ values under standardized conditions (e.g., cell passage number, serum concentration). Use SAR models to identify structural determinants (e.g., 3-cyano group enhances cytotoxicity). Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry) to confirm mechanisms .

Q. How can XRD and NMR clarify conformational dynamics in solid-state vs. solution?

- Methodological Answer : Single-crystal XRD reveals hydrogen-bonding networks (e.g., N–H···O dimers with R₂²(10) motifs) and dihedral angles between aromatic rings. Compare with solution-state NOESY to assess flexibility. For example, solid-state conformers may show 54–77° dihedral angles, while solution structures exhibit greater mobility .

Q. What experimental design principles optimize regioselectivity in heterocyclic derivatization?

- Methodological Answer : Apply DoE (Design of Experiments) to variables like temperature, solvent polarity, and catalyst loading. For instance, a Central Composite Design (CCD) can identify optimal conditions for Gewald-type reactions (e.g., 60°C, DMF, K₂CO₃) to maximize pyrazole vs. thiazole selectivity .

Data Analysis and Mechanistic Questions

Q. How to interpret conflicting results in reaction pathways (e.g., cyclization vs. β-attack)?

- Methodological Answer : Use DFT calculations (Gaussian 16) to map transition-state energies. For example, β-attack may dominate in polar aprotic solvents due to stabilized intermediates. Confirm via LC-MS trapping of intermediates and kinetic studies .

Q. What metrics assess the compound’s potential for off-target effects in kinase inhibition?

- Methodological Answer : Screen against a kinase panel (e.g., Eurofins KinaseProfiler). Calculate selectivity scores (S(10) = IC₅₀ off-target/IC₅₀ target). Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target binding and guide structural refinements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.